

sodium pyrophosphate vs tetrasodium pyrophosphate

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Compound Focus: Tetrasodium Pyrophosphate

CAS No.: 7722-88-5

Cat. No.: S581755

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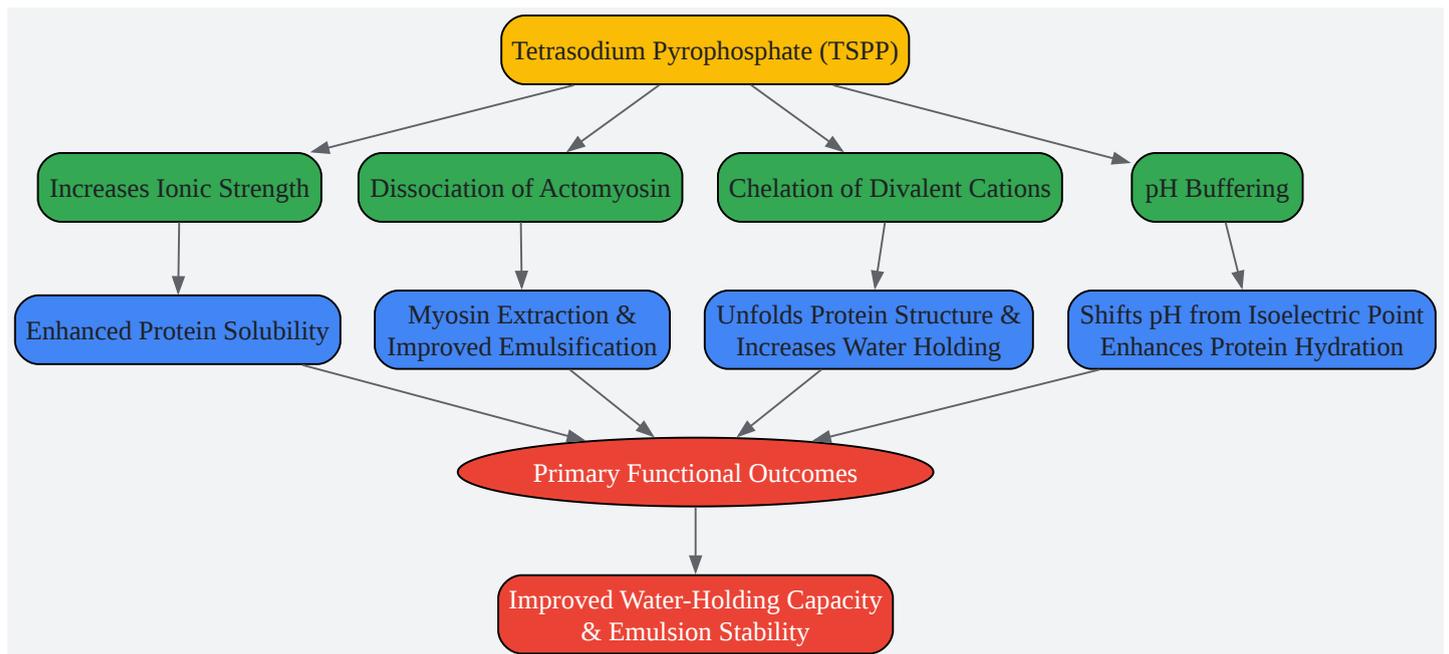
Chemical Identity and Physical Properties

The table below summarizes the core identity and key physical properties of this compound.

Aspect	Details
Chemical Relationship	Synonyms for the same compound [1] [2].
IUPAC Name	Tetrasodium diphosphate [1].
Molecular Formula	$\text{Na}_4\text{P}_2\text{O}_7$ (Anhydrous) [1] [3].
CAS Number	7722-88-5 (Anhydrous) [1] [3].
Appearance	White, odorless powder or granules [1] [3].
Molecular Weight	265.90 g/mol (Anhydrous); 446.07 g/mol (Decahydrate) [3] [2].
Melting Point	988 °C (Anhydrous) [1] [3].
Density	~2.53 g/cm ³ (Anhydrous) [1] [3].
Solubility in Water	6.7 g/100 mL at 25 °C (Anhydrous); more soluble in hot water [1] [3].

Functional Mechanisms and Experimental Context

For researchers, understanding the functional mechanisms is crucial. The following diagram illustrates the primary mechanisms of action of pyrophosphates like TSPP in complex biological systems such as meat and seafood, explaining how they improve protein functionality and stability.



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*Key functional mechanisms of **tetrasodium pyrophosphate** in protein-rich systems.*

Experimental Protocol for Protein Functionality

This methodology, adapted from meat science research, demonstrates the application and evaluation of TSPP in a comminuted meat system [4].

- **1. Solution Preparation:** Prepare a brine solution containing **0.3% to 0.5% (by final product weight)** of **Tetrasodium Pyrophosphate (TSPP)** and **2.0% to 2.5%** sodium chloride. Using deionized water is critical, as calcium and magnesium ions in hard water can chelate with phosphate, reducing its efficacy [4].
- **2. Emulsion Formation:** Incorporate the brine into the meat matrix using a bowl chopper. Monitor the emulsion temperature carefully. The presence of TSPP may reduce the rate of temperature rise during chopping, allowing for longer mixing times and greater protein extraction without overheating [4].
- **3. Cooking & Analysis:** Cook the emulsion to a target internal temperature (e.g., 70°C). Key performance metrics to evaluate include:
 - **Cook Loss:** Measure yield by weighing the product before and after cooking [4].
 - **Texture Analysis:** Use a texture analyzer to assess firmness and slice integrity [4].
 - **Purge Measurement:** After vacuum packaging and storage, measure the amount of liquid released to evaluate water-holding capacity over time [4].

Pharmaceutical and Biotechnological Applications

While food applications are well-documented, TSPP also has specific uses in pharmaceutical and research settings:

- **Buffering Agent:** Used as a component in laboratory buffers for specific analyses. One cited example is its use in buffers for analyzing microcystin in soil samples [3].
- **Tartar Control in Dentistry:** It acts as a tartar control agent in toothpaste and dental rinses by chelating calcium and magnesium from saliva, preventing their deposition on teeth as calculus [1].
- **Potential Cryoprotectant:** In biomedical or biological sample preservation, phosphates like TSPP are studied for their ability to inhibit protein denaturation and improve water-holding capacity in frozen tissues, a principle derived from food science [5].

Technical and Regulatory Considerations

- **Hygroscopicity:** TSPP is less hygroscopic (absorbs less moisture from air) than salt and other phosphates like potassium tripolyphosphate, which is advantageous for storage and processing stability [4].
- **Solubility:** Its solubility in water is moderate but lower than other phosphates. This can be a consideration when preparing concentrated solutions [4].
- **Regulatory Status:** In food, TSPP is approved as a food additive. In the US, it is generally recognized as safe (GRAS) when used in accordance with Good Manufacturing Practice (GMP) [6].

For drug development applications, the relevant pharmacopeia (USP/NF, Ph. Eur.) should be consulted for specific grade specifications.

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